1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (hereafter referred to by its systematic name) is a heterocyclic compound featuring a pyrrolone core substituted with a 6-fluorobenzo[d]thiazol-2-yl group at position 1, a phenyl group at position 5, and a thiophene-2-carbonyl moiety at position 2. Its molecular formula is C23H14FN2O3S2, with a molecular weight of 449.5 g/mol. The compound has garnered attention in medicinal chemistry due to its role as a matriptase activation inhibitor, exhibiting an IC50 of 9.8 μM in enzymatic assays .
Properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O3S2/c23-13-8-9-14-16(11-13)30-22(24-14)25-18(12-5-2-1-3-6-12)17(20(27)21(25)28)19(26)15-7-4-10-29-15/h1-11,18,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESAEETYMXDSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
These compounds have shown interesting biocidal activities against a wide range of bacteria, viruses, helminths, fungi, and some tumor cell lines .
In addition, some compounds bearing the benzo[d]thiazole moiety have been evaluated as potential quorum sensing inhibitors . Quorum sensing is a bacterial cell–cell communication mechanism that allows bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biological Activity
The compound 1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a novel heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Fluorobenzo[d]thiazole moiety : Imparts unique electronic properties and contributes to its biological activity.
- Hydroxy and carbonyl groups : These functional groups are crucial for interaction with biological targets.
- Pyrrole ring : Known for its role in various biological activities.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines, suggesting a potential mechanism involving cell cycle arrest and apoptosis induction .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may enhance antioxidant properties, contributing to its protective effects against oxidative stress in cells .
- Enzyme Inhibition : Preliminary data suggest that the compound may act as an inhibitor of specific enzymes involved in cancer metabolism, similar to other benzothiazole derivatives .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:
These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast and liver cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Case Study on MCF-7 Cells :
- In Vivo Studies :
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
The compound has shown potential as an anticancer agent due to its ability to interact with specific biological targets. Research indicates that derivatives of this compound can inhibit cancer cell proliferation, making it a candidate for further development in oncology .
Mechanism of Action
The mechanism involves the modulation of cellular pathways that are critical for cancer cell survival and proliferation. Specific studies have demonstrated that the compound affects apoptosis pathways and can induce cell cycle arrest in cancer cells .
Case Study: Synthesis and Testing
A study conducted on various derivatives of this compound highlighted its effectiveness against different cancer cell lines. The synthesized compounds were tested for cytotoxicity, revealing promising results that warrant further investigation into their therapeutic potential .
Agricultural Applications
Pesticide Development
The compound is being explored for its efficacy in agricultural chemicals, particularly as a bioactive agent in pest control formulations. Its unique chemical structure allows it to act effectively against various pests while potentially minimizing environmental impact .
Enhancement of Crop Protection
Research indicates that compounds similar to 1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can enhance the protective qualities of crops against fungal infections and insect infestations, thus improving yield and sustainability in agricultural practices .
Material Science Applications
Advanced Materials Development
In material science, this compound is investigated for its properties in creating advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .
Case Study: Polymer Synthesis
Recent studies have focused on the incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability. The findings suggest that such materials could be utilized in high-performance applications across different sectors .
Analytical Chemistry Applications
Reagent Use in Analytical Techniques
The compound serves as a reagent in various analytical chemistry methods, aiding in the detection and quantification of other chemical species. Its effectiveness as a reagent enhances the accuracy of chemical analyses, which is crucial for both research and industrial applications .
Biological Research Applications
Cellular Process Studies
Researchers utilize this compound to study its effects on cellular processes, contributing to a better understanding of disease mechanisms. This research is vital for the development of new therapeutic strategies targeting specific diseases, including cancer and infectious diseases .
Summary Table of Applications
| Application Area | Specific Uses | Research Highlights |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Inhibition of cancer cell proliferation |
| Agriculture | Pesticide formulations | Enhanced crop protection against pests |
| Material Science | Advanced polymers and coatings | Improved mechanical properties |
| Analytical Chemistry | Reagents for detection and quantification | Enhanced accuracy in chemical analyses |
| Biological Research | Studies on cellular processes | Insights into disease mechanisms |
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorobenzo[d]thiazole Moiety
The 6-fluorobenzo[d]thiazol-2-yl group undergoes nucleophilic substitution (S~N~Ar) under basic or catalytic conditions. For example:
Key Insight : The electron-withdrawing fluorine atom facilitates substitution reactions, enabling modular derivatization for pharmacological optimization .
Reactivity of the 3-Hydroxy Group
The hydroxyl group at position 3 participates in esterification, oxidation, and hydrogen-bonding interactions:
Mechanistic Note : The hydroxy group’s acidity (pK~a~ ≈ 9.2) allows deprotonation under mild conditions, enabling regioselective functionalization .
Thiophene-2-Carbonyl Reactivity
The thiophene-linked carbonyl group undergoes nucleophilic acyl substitution and cycloaddition:
Structural Impact : The electron-rich thiophene ring stabilizes the carbonyl group, reducing hydrolysis susceptibility compared to benzoyl analogs .
Pyrrol-2(5H)-one Ring Modifications
The lactam ring participates in ring-opening and annulation reactions:
Thermal Stability : The pyrrolone ring remains intact below 200°C but undergoes decarboxylation at higher temperatures .
Cross-Coupling Reactions
The phenyl and thiophene groups enable Suzuki-Miyaura and Ullmann couplings:
Catalytic Efficiency : Palladium catalysts outperform copper in coupling reactions due to reduced steric hindrance .
Photochemical and Electrochemical Behavior
-
Photoluminescence : Exhibits blue emission (λ~em~ = 450 nm) in DMSO, attributed to the benzothiazole-thiophene conjugation .
-
Redox Activity : Cyclic voltammetry reveals two irreversible oxidation peaks at +1.2 V and +1.5 V (vs. Ag/AgCl), corresponding to thiophene and benzothiazole moieties .
Biological Activity Correlations
Derivatives synthesized via the above reactions show:
Comparison with Similar Compounds
1-(4,5-Dimethylthiazol-2-yl) Analogs
- F3226-1198 : Replaces the 6-fluorobenzo[d]thiazol-2-yl group with a 4,5-dimethylthiazol-2-yl group. This modification significantly enhances inhibitory potency against matriptase activation, yielding an IC50 of 2.6 μM (vs. 9.8 μM for the target compound) .
- F3226-1197 : Similar to F3226-1198 but substitutes the thiophen-2-yl group at position 5 with phenyl. This results in reduced activity (IC50 = 7.0 μM), highlighting the importance of thiophene in binding interactions .
Ethoxy-Benzothiazole Analog
- 1-(6-Ethoxybenzothiazol-2-yl)-5-(2-fluorophenyl)-...: Features an ethoxy group on the benzothiazole ring and a methoxybenzofuran carbonyl group.
Modifications at Position 5 (Aryl Group)
- 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-...: Replaces the phenyl group with 3-hydroxyphenyl (C22H13FN2O4S2).
Variations in the Carbonyl Substituent
- 4-Benzoyl Analogs : Replacing thiophene-2-carbonyl with benzoyl (e.g., STOCK3S-92907) reduces potency (IC50 = 21.8 μM), emphasizing the necessity of thiophene’s electron-rich environment for target engagement .
Key SAR Insights and Bioactivity Data
SAR Trends :
Thiazole Substituents : Electron-withdrawing groups (e.g., fluorine) or bulky substituents (e.g., 4,5-dimethyl) enhance potency. The 4,5-dimethylthiazol-2-yl group in F3226-1198 improves binding affinity by 3.7-fold compared to the target compound .
Position 5 Group : Thiophen-2-yl confers higher activity than phenyl, likely due to enhanced π-π stacking or sulfur-mediated interactions .
Carbonyl Group : Thiophene-2-carbonyl is critical; replacement with benzoyl diminishes activity, suggesting specificity for thiophene’s electronic properties .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Thiophene-carbonyl coupling : Reacting thiophene-2-carboxylic acid derivatives with pyrrolone intermediates under reflux in 1,4-dioxane with catalytic piperidine (yields ~60–80%) .
- Fluorobenzo[d]thiazole incorporation : Use Suzuki-Miyaura coupling for aryl-aryl bond formation, employing Pd(PPh₃)₄ as a catalyst in degassed DMF/water mixtures .
- Purification : Recrystallization from ethanol/water (1:3) improves purity (yields >70%) . Optimize yields by adjusting reaction time (e.g., 5–24 hours) and solvent polarity.
Q. How is structural confirmation achieved for this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, -OH stretch at ~3200 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). For example, the fluorobenzo[d]thiazole proton resonates at δ 7.8–8.2 ppm .
- X-ray crystallography : Resolve crystal packing (monoclinic P2₁/c system, Z=4) and confirm stereochemistry .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Cytotoxicity assays : Use SRB (sulforhodamine B) staining against cancer cell lines (e.g., MCF-7, HEPG-2) in RPMI-1640 medium with 5% FBS. Calculate IC₅₀ values via dose-response curves .
- Enzyme inhibition : Perform ELISA-like assays to measure inhibition of matriptase activation (IC₅₀ range: 2.6–21.8 μM) . Include DMSO controls (<0.5% v/v) to exclude solvent artifacts.
Advanced Research Questions
Q. How can computational modeling predict electronic properties and binding interactions?
Methodological Answer:
- Multiwfn software : Calculate electrostatic potential maps and electron localization functions (ELF) to identify nucleophilic/electrophilic regions .
- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., matriptase). Validate with MD simulations (GROMACS) to assess stability .
Q. What strategies resolve contradictory data in biological activity across cell lines?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Chemical similarity searches : Apply Tanimoto index (BIT-MACCS fingerprints) to identify analogs with enhanced potency. For example, substituting the thiophene-2-carbonyl group with benzoyl improves IC₅₀ by 2-fold .
- Fragment-based design : Replace the 6-fluorobenzo[d]thiazole with pyrazolo[1,5-a]pyrimidine to modulate solubility while retaining activity .
Q. What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
Q. How can reaction conditions be optimized to minimize by-products?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
